molecular formula C13H10Cl3NO3S B11707372 2,4,5-trichloro-N-(2-methoxyphenyl)benzenesulfonamide

2,4,5-trichloro-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B11707372
M. Wt: 366.6 g/mol
InChI Key: XMAUTJPFCQTDOW-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-(2-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H10Cl3NO3S It is a sulfonamide derivative, characterized by the presence of three chlorine atoms and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-(2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-methoxyaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems may be employed to ensure efficient production. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2,4,5-Trichloro-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trichloro-N-(4-methoxyphenyl)benzenesulfonamide
  • 4-Chloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide
  • 2,4,5-Trichlorophenoxyacetic acid

Uniqueness

2,4,5-Trichloro-N-(2-methoxyphenyl)benzenesulfonamide is unique due to the specific arrangement of chlorine atoms and the methoxy group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H10Cl3NO3S

Molecular Weight

366.6 g/mol

IUPAC Name

2,4,5-trichloro-N-(2-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C13H10Cl3NO3S/c1-20-12-5-3-2-4-11(12)17-21(18,19)13-7-9(15)8(14)6-10(13)16/h2-7,17H,1H3

InChI Key

XMAUTJPFCQTDOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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